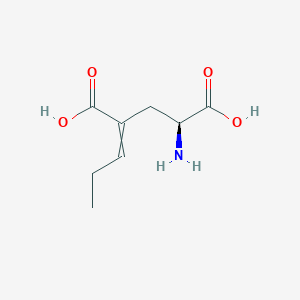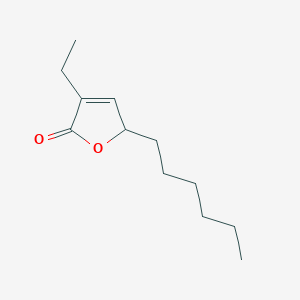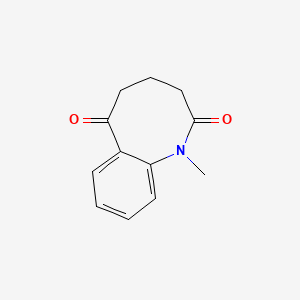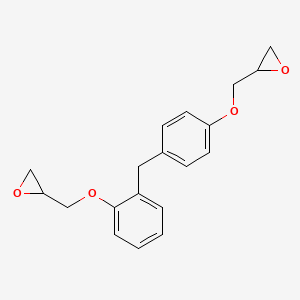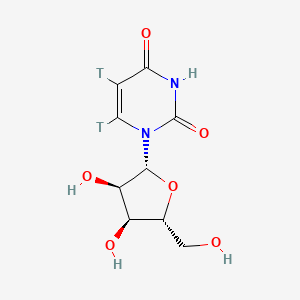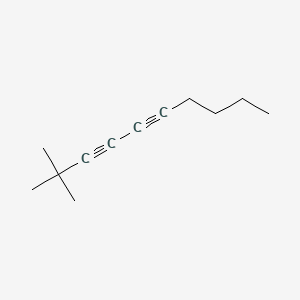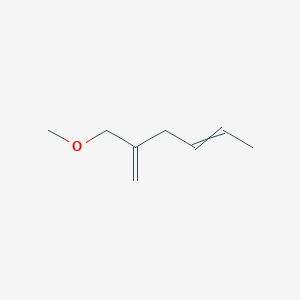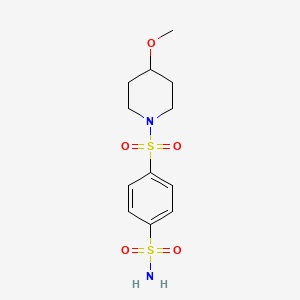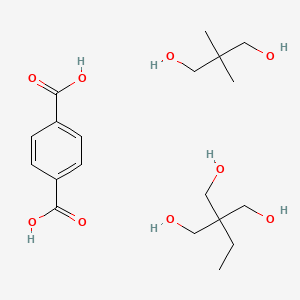
2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropane-1,3-diol: , 2-ethyl-2-(hydroxymethyl)propane-1,3-diol , and terephthalic acid 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a structural isomer of neopentyl glycol and shares similar applicationsTerephthalic acid is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and polyester fibers .
准备方法
2,2-Dimethylpropane-1,3-diol: is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: can be synthesized through similar methods, involving the reaction of formaldehyde with isobutyraldehyde, followed by reduction.
Terephthalic acid: is produced industrially by the oxidation of p-xylene with oxygen in the presence of a cobalt-manganese catalyst.
化学反应分析
2,2-Dimethylpropane-1,3-diol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids.
Esterification: Reacts with carboxylic acids to form esters and water.
Polymerization: Can initiate the polymerization of isocyanates and epoxides.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: exhibits similar reactivity due to its structural similarity to neopentyl glycol.
Terephthalic acid: primarily undergoes esterification reactions to form polyethylene terephthalate (PET) and other polyesters. It can also react with alcohols to form esters .
科学研究应用
2,2-Dimethylpropane-1,3-diol: is used in the synthesis of polyesters, which are employed in the production of paints, lubricants, and plasticizers. It enhances the stability of polyesters towards heat, light, and water . It is also used in the synthesis of cyclic carbonates and phosphorochloridates .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: shares similar applications due to its structural similarity.
Terephthalic acid: is extensively used in the production of polyethylene terephthalate (PET), which is used in plastic bottles, food packaging, and polyester fibers . It is also used in the synthesis of liquid crystal polymers and other high-performance materials.
作用机制
The mechanism of action of 2,2-Dimethylpropane-1,3-diol and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves their ability to form stable polyesters and esters. These compounds enhance the stability of the resulting polymers towards heat, light, and water .
Terephthalic acid: acts as a precursor in the synthesis of polyethylene terephthalate (PET) by reacting with ethylene glycol. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for various applications .
相似化合物的比较
2,2-Dimethylpropane-1,3-diol: and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol are similar to other diols such as ethylene glycol and propylene glycol . their branched structure provides enhanced stability to the resulting polymers .
Terephthalic acid: is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its para-substituted structure provides superior properties to the resulting polymers, making it more suitable for high-performance applications .
属性
CAS 编号 |
53808-40-5 |
|---|---|
分子式 |
C19H32O9 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H14O3.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3 |
InChI 键 |
FCRIJAPTRAYPIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O |
相关CAS编号 |
53808-40-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





